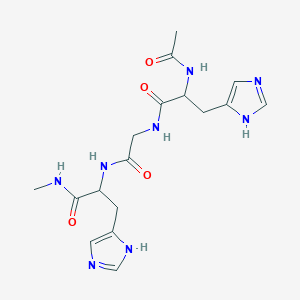

Ac-DL-His-Gly-DL-His-NHMe

Description

Contextualization within Synthetic Oligopeptide Research

Synthetic oligopeptides like Ac-DL-His-Gly-DL-His-NHMe are crucial for exploring the relationship between primary amino acid sequence and three-dimensional structure. Researchers utilize such peptides to understand complex biological processes and to design novel molecules with specific functions. The study of these simplified systems allows for the systematic investigation of factors influencing peptide folding, stability, and interaction with other molecules. The inclusion of non-proteinogenic amino acids, such as D-histidine, expands the structural and functional possibilities beyond those found in natural proteins.

Design Rationale for the DL-Histidine and Glycine (B1666218) Sequence

The specific sequence of this compound is deliberately designed to probe key aspects of peptide chemistry.

Glycine as a Spacer: Glycine, the simplest amino acid with only a hydrogen atom as its side chain, provides significant conformational flexibility. researchgate.net In the context of this peptide, glycine acts as a flexible spacer or linker between the two histidine residues. researchgate.netmdpi.comnih.gov This flexibility allows the histidine side chains to adopt various orientations, facilitating the study of their potential interactions without the steric hindrance that bulkier amino acids might impose. lifetein.com The use of glycine spacers is a common strategy in peptide design to optimize the structural and functional dynamics of a molecule. researchgate.netmdpi.com

Role of N-Terminal Acetylation and C-Terminal N-Methylamidation in Peptide Model Systems

The terminal modifications of this compound are critical for its function as a model peptide.

N-Terminal Acetylation: The acetylation of the N-terminus removes the positive charge of the free amino group. jpt.comsigmaaldrich.com This modification makes the peptide more closely mimic a segment within a larger protein, where the N-terminus would be part of a peptide bond and thus uncharged. lifetein.com N-terminal acetylation can also increase the peptide's stability by protecting it from degradation by exopeptidases. jpt.comlifetein.com

C-Terminal N-Methylamidation: The C-terminal N-methylamide group neutralizes the negative charge of the carboxyl group. pepdd.comacs.org Similar to N-terminal acetylation, this amidation makes the peptide a better mimic of an internal protein segment. lifetein.com This modification can also enhance the peptide's stability against enzymatic degradation and may influence its biological activity and membrane permeability. pepdd.comresearchgate.net The N-methyl group can also introduce steric constraints that affect the conformational flexibility of the peptide backbone. nih.gov

| Modification | Purpose in Peptide Model Systems |

| N-Terminal Acetylation | Mimics internal protein sequence, removes positive charge, increases stability against exopeptidases. jpt.comsigmaaldrich.comlifetein.com |

| C-Terminal N-Methylamidation | Mimics internal protein sequence, removes negative charge, increases stability, can influence conformation. pepdd.comacs.orgnih.gov |

Overview of Research Paradigms and Methodological Approaches for Peptide Design and Analysis

The study of peptides like this compound involves a combination of computational and experimental techniques.

Computational Modeling: Molecular dynamics (MD) simulations are used to explore the conformational landscape of the peptide in different environments. researchgate.netacs.org These simulations can predict preferred structures and the dynamics of folding and intermolecular interactions. Quantum chemical calculations can provide more accurate energy predictions for specific conformations. researchgate.net

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the three-dimensional structure of the peptide in solution, including interatomic distances and dihedral angles.

Circular Dichroism (CD) Spectroscopy: Used to assess the secondary structure content of the peptide (e.g., alpha-helix, beta-sheet) and its stability under different conditions. researchgate.net

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the peptide backbone and side chains, offering insights into secondary structure and hydrogen bonding. nih.govoup.com

X-ray Crystallography: Can provide a high-resolution, static picture of the peptide's conformation in the solid state, which can be compared with solution-state data from NMR. acs.org

Mass Spectrometry (MS): Used to confirm the molecular weight and sequence of the synthesized peptide. nih.gov

These integrated approaches allow for a comprehensive understanding of how the specific sequence and modifications of this compound dictate its structure and potential function, contributing valuable knowledge to the broader field of peptide and protein science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(1H-imidazol-5-yl)-N-[2-[[3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFXHCWYPSBRYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for Ac Dl His Gly Dl His Nhme

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of synthetic peptides like Ac-DL-His-Gly-DL-His-NHMe. researchgate.net This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.net The general SPPS cycle consists of deprotection of the N-terminal protecting group, followed by the coupling of the next protected amino acid, with washing steps in between to remove excess reagents and byproducts. peptide.com

Optimization of Coupling Conditions for Histidine and Glycine (B1666218) Residues

The efficient formation of the peptide bond between amino acid residues is paramount for a successful synthesis. The choice of coupling reagents and conditions is particularly crucial for amino acids like histidine and glycine.

Histidine, with its imidazole (B134444) side chain, presents unique challenges. The imidazole nitrogen can interfere with the coupling reaction and is prone to racemization. mdpi.comnih.gov To mitigate these issues, various strategies are employed. Protecting the imidazole nitrogen with groups like trityl (Trt) is a common approach. nih.gov The selection of the coupling agent is also critical. While base-mediated coupling reagents like HCTU can be effective, they increase the risk of histidine racemization, especially at elevated temperatures. nih.gov Acidic coupling conditions, using reagents such as diisopropylcarbodiimide (DIC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt), can help maintain the stereochemical integrity of the histidine residue. nih.gov For instance, the use of Oxyma Pure/TBEC has been shown to be effective for the synthesis of peptides containing unprotected histidine. rsc.org

Glycine, being the simplest amino acid, is generally straightforward to couple. However, side reactions can occur. For example, the insertion of an extra glycine residue has been reported as a side reaction when using Nα-Boc-Nim-tosyl-histidine. nih.gov This occurs due to the partial cleavage of the tosyl group and subsequent incorporation of glycine onto the unprotected imidazole ring, followed by transfer to the main peptide chain. nih.gov Careful selection of protecting groups and coupling conditions is therefore necessary to avoid such byproducts.

| Amino Acid | Common Coupling Reagents | Key Considerations |

| Histidine | DIC/HOBt, HATU, HCTU, PyAOP | Risk of racemization, side chain protection (e.g., Trt, Boc) is often necessary. mdpi.comnih.gov |

| Glycine | DIC/HOBt, HBTU, HATU | Generally efficient coupling, but potential for side reactions like insertions under specific conditions. nih.gov |

Stereochemical Considerations in the Incorporation of DL-Histidine

The synthesis of this compound specifies the use of DL-histidine, a racemic mixture of both D- and L-isomers. This introduces stereochemical heterogeneity into the final peptide product. The incorporation of a racemic mixture means that at each position where DL-histidine is added, both the D- and L-forms will be incorporated, leading to a mixture of diastereomers.

The primary challenge with histidine itself is its high propensity for racemization during the activation of its carboxylic acid group for coupling. mdpi.com The imidazole side chain can act as an internal base, facilitating the abstraction of the alpha-proton and leading to loss of stereochemical integrity. mdpi.com While strategies exist to suppress this racemization, such as using specific protecting groups on the imidazole nitrogen (e.g., p-methoxybenzyloxymethyl - PMBOM) or carefully selecting coupling reagents, the intentional use of a DL-mixture simplifies this aspect as a mix of stereoisomers is the desired outcome. mdpi.com It is important to understand that the final product will not be a single entity but a collection of stereoisomers. The biological and physical properties of these individual isomers may differ significantly.

Strategies for N-Terminal Acetylation and C-Terminal Amidation

Modifications at the N- and C-termini of a peptide, such as acetylation and amidation, are common strategies to enhance stability and mimic the structure of native proteins. lifetein.comfrontiersin.org

N-Terminal Acetylation: The addition of an acetyl group to the N-terminus removes the positive charge of the free amine. sigmaaldrich.com This modification can increase the peptide's resistance to degradation by aminopeptidases. sigmaaldrich.com Acetylation is typically performed as the final step on the solid support after the full peptide sequence has been assembled. A common reagent for this is acetic anhydride (B1165640) (Ac₂O). doi.org However, care must be taken, as side reactions can occur. For instance, in sequences containing both aspartic acid and histidine, acetylation can lead to the formation of a succinimide (B58015) byproduct. doi.orgnih.gov

C-Terminal Amidation: The conversion of the C-terminal carboxylic acid to an amide group neutralizes the negative charge and can prevent degradation by carboxypeptidases. sigmaaldrich.com This modification is often achieved by using a specific type of resin for SPPS, such as a Rink amide resin. biorxiv.org Cleavage of the peptide from this resin with a strong acid like trifluoroacetic acid (TFA) directly yields the C-terminally amidated peptide. researchgate.net

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis offers an alternative for producing this compound. In this classical approach, protected amino acids are coupled sequentially in a suitable solvent. After each coupling step, the product is isolated and purified before proceeding to the next deprotection and coupling cycle.

A key principle in solution-phase synthesis is the formation of the peptide bond, which is an amide bond formed between a carboxylic acid and an amine. ekb.eg This reaction requires activation of the carboxyl group to overcome the thermodynamic barrier. ekb.eg

For a tetrapeptide like this compound, a fragment condensation strategy could be employed. This might involve synthesizing two dipeptide fragments, for example, Ac-DL-His-Gly and DL-His-NHMe, and then coupling them together. This can sometimes be more efficient than a stepwise approach, but the solubility of protected peptide fragments can be a significant challenge. peptide.com The use of protecting groups for the histidine side chain, such as the dinitrophenyl (Dnp) group, can be useful in this context as it is stable under many reaction conditions. peptide.com

Advanced Purification Methodologies for Synthetic Peptides (e.g., High-Performance Liquid Chromatography)

Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the target peptide along with various impurities such as deletion sequences, truncated peptides, and byproducts from side reactions. researchgate.netlcms.cz Therefore, a robust purification step is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for purifying synthetic peptides. lcms.cznih.gov This method separates molecules based on their hydrophobicity. nih.gov The crude peptide mixture is loaded onto a column packed with a non-polar stationary phase (e.g., C18 silica), and a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase is used for elution. nih.govwindows.net

Mobile phase additives are crucial for good separation. Trifluoroacetic acid (TFA) is commonly used as an ion-pairing agent, which helps to improve peak shape and resolution. researchgate.netlcms.cz The purification process can be scaled up from analytical to preparative levels to isolate larger quantities of the desired peptide. nih.gov The efficiency of the purification depends on factors like the nature of the crude product, solubility, and the retention times of the impurities relative to the target peptide. nih.gov

Analytical Techniques for Confirming Peptide Elongation and Purity

Confirmation of the correct peptide sequence and assessment of its purity are critical final steps. A combination of analytical techniques is typically employed.

Mass Spectrometry (MS): This is an indispensable tool for peptide analysis due to its speed, sensitivity, and versatility. nih.govresolvemass.ca MS provides a precise measurement of the molecular weight of the peptide, which can be used to confirm that the correct amino acids have been incorporated and that the N-terminal and C-terminal modifications are present. resolvemass.cabiopharmaspec.com Tandem mass spectrometry (MS/MS) can be used to fragment the peptide and determine its amino acid sequence, thus verifying the successful elongation of the peptide chain. resolvemass.cabiopharmaspec.com

Amino Acid Analysis (AAA): This technique is used to determine the amino acid composition of the purified peptide. creative-proteomics.com The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified, typically by chromatography. creative-proteomics.com This provides a ratio of the amino acids present, which should match the theoretical composition of this compound.

Conformational Analysis and Structural Characterization of Ac Dl His Gly Dl His Nhme

Computational Chemistry Approaches to Conformational Space Exploration

Computational methods are indispensable for exploring the vast conformational landscape of peptides. These techniques provide insights into the energetically favorable structures and the dynamic transitions between them.

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to predict the geometries of molecules with high accuracy. researchgate.net For peptides like Ac-DL-His-Gly-DL-His-NHMe, these calculations are employed to determine the lowest energy (ground state) conformations. DFT methods, such as B3LYP with a standard basis set like 6-31G(d,p), are frequently used to optimize the geometries of tripeptides. mdpi.comacs.org These calculations account for all electrons in the system, providing a detailed understanding of the electronic structure and the forces governing molecular shape.

The process involves starting with various initial conformations and using computational algorithms to find the arrangements of atoms that correspond to minima on the potential energy surface. For a peptide with multiple rotatable bonds, numerous local minima can exist. The global minimum represents the most stable conformation in the gas phase. These calculations are crucial for understanding intrinsic conformational preferences, free from solvent effects. researchgate.net Studies on similar acetylated and amidated peptides have shown that such computational approaches can reliably predict stable conformers. rsc.orgacs.org

Table 1: Representative Low-Energy Conformers Predicted by DFT (Note: This table is illustrative, based on typical findings for similar peptides, as specific data for this compound is not available in the literature.)

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (φ, ψ) | Intramolecular Hydrogen Bonds |

| 1 | 0.00 | His1: (-150, 150), Gly2: (80, -75), His3: (145, -155) | CO(Ac)•••HN(His3) |

| 2 | 0.85 | His1: (-70, 140), Gly2: (-85, 80), His3: (75, -130) | CO(His1)•••HN(NHMe) |

| 3 | 1.20 | His1: (-145, 155), Gly2: (170, 165), His3: (80, -90) | None |

While DFT is excellent for identifying stable states, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of peptides in a more realistic environment, such as in solution. nih.gov MD simulations model the movements of atoms over time by solving Newton's equations of motion. acs.org This approach allows for the sampling of a wide range of conformations and provides a picture of how the peptide flexes, bends, and folds.

For this compound, MD simulations would typically be performed in a box of explicit water molecules to mimic physiological conditions. The simulations can reveal the conformational equilibria, the lifetimes of specific structures, and the pathways of conformational transitions. nih.govuit.no The presence of alternating D- and L-amino acids is known to induce unique turn-like structures, which can be effectively sampled and characterized using MD. nih.gov These simulations are also critical for understanding how the peptide interacts with its solvent environment.

The Ramachandran plot is a fundamental tool for analyzing peptide conformations by visualizing the distribution of the backbone dihedral angles, phi (φ) and psi (ψ). proteopedia.orgwikipedia.org The plot reveals which combinations of these angles are sterically allowed and which correspond to known secondary structures like helices and sheets. su.se

For this compound, the Ramachandran plot would show distinct regions of allowed conformations for each residue:

DL-Histidine: The D-amino acids will populate regions of the Ramachandran plot that are mirror images of the L-amino acid regions. For an L-amino acid, the right-handed alpha-helical region (φ ≈ -57°, ψ ≈ -47°) is favored. For a D-amino acid, the corresponding left-handed helical region (φ ≈ +57°, ψ ≈ +47°) becomes accessible. proteopedia.org

Glycine (B1666218): Lacking a side chain, glycine is conformationally much less restricted than other amino acids. Its Ramachandran plot shows a larger area of allowed conformations, including regions that are disallowed for other L-amino acids. wikipedia.orgresearchgate.net

While explicit solvent MD simulations are highly detailed, they are computationally expensive. Continuum solvation models offer a computationally efficient alternative for accounting for the effects of a solvent. nih.gov These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant, rather than as individual molecules. researchgate.net

These models are often used in conjunction with DFT calculations to recalculate the relative energies of different conformers in a solvent environment. This approach helps to determine whether the conformations that are stable in the gas phase are also stable in solution, providing a more accurate picture of the peptide's behavior under realistic conditions. nih.govresearchgate.net

Spectroscopic Investigations of Secondary Structure Elements

Spectroscopic techniques provide experimental data that complements computational predictions, offering a real-world view of the peptide's structure and dynamics in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of peptides in solution. subr.edu 1D and 2D NMR experiments can provide a wealth of information about this compound.

Chemical Shifts: The chemical shifts of protons (¹H) and carbons (¹³C) are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. rsc.org Deviations from "random coil" chemical shifts can indicate the presence of stable secondary structures. Large chemical shift differences can be observed for D- and L-isomers of the same amino acid residue. rsc.org

Nuclear Overhauser Effect (NOE): 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are close in the peptide sequence. The pattern of NOE cross-peaks provides crucial distance restraints for calculating the 3D structure.

J-Couplings: Three-bond J-couplings (³J) between amide protons (NH) and alpha-protons (Hα) are related to the backbone dihedral angle φ through the Karplus equation. These couplings can help to restrain the possible conformations of the peptide backbone. rsc.org

For a peptide containing histidine, NMR is also used to study the protonation state of the imidazole (B134444) ring by observing the chemical shifts of the ring protons as a function of pH. nih.gov The presence of alternating D and L amino acids can be investigated by techniques like ROESY to distinguish between different stereoisomers. rsc.org

Table 2: Expected ¹H NMR Chemical Shift Ranges (in ppm) in D₂O (Note: This is a representative table based on typical values for these amino acid residues in peptides. Actual values can vary based on conformation, solvent, and pH.)

| Residue | Hα | Hβ | Other Side Chain Protons | Amide NH |

| Ac | - | - | 2.0 - 2.2 (CH₃) | - |

| DL-His1 | 4.5 - 4.8 | 3.1 - 3.4 | 7.2 - 7.4 (C4-H), 8.5 - 8.7 (C2-H) | 8.2 - 8.6 |

| Gly2 | 3.8 - 4.1 | - | - | 8.1 - 8.5 |

| DL-His3 | 4.5 - 4.8 | 3.1 - 3.4 | 7.2 - 7.4 (C4-H), 8.5 - 8.7 (C2-H) | 8.0 - 8.4 |

| NHMe | - | - | 2.6 - 2.8 (CH₃) | 7.8 - 8.2 |

Circular Dichroism (CD) Spectroscopy for Helical and Turn Propensities

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules. jascoinc.com In the far-UV region (180-240 nm), the CD spectrum is dominated by the absorption of the peptide backbone amide bonds and provides information on the content of regular secondary structures like α-helices and β-sheets. nih.gov

For a peptide such as this compound, which contains both L- and D-amino acids, the CD spectrum can reveal the presence of specific turn structures or helical conformations. α-helices typically exhibit two negative bands around 222 nm and 208 nm and a positive band around 195 nm. explorationpub.com The ratio of the ellipticities at 222 nm and 208 nm ([θ]222/[θ]208) can help distinguish between α-helices (ratio ≈ 1) and 3(10)-helices (ratio ≈ 0.3–0.4). explorationpub.com The presence of glycine, known for its conformational flexibility, can influence the formation of turns. u-szeged.hu Aromatic side chains, like that of histidine, can also contribute to the far-UV CD spectrum, and their effects must be considered for accurate structural interpretation. nih.gov

Table 1: Characteristic CD Spectral Features for Different Secondary Structures

| Secondary Structure | Wavelength (nm) | Ellipticity |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~195 | Positive | |

| 3(10)-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~195 | Reduced Positive | |

| β-Sheet | ~215-220 | Negative |

| ~195-200 | Positive | |

| Random Coil | ~195-200 | Strong Negative |

Vibrational Spectroscopy (Infrared, Raman) for Amide Conformers and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the local conformational states of the peptide backbone and the extent of hydrogen bonding. acs.org The amide bands in the vibrational spectrum are particularly sensitive to the secondary structure. acs.orgnih.gov

Amide I (1600-1700 cm⁻¹): This band arises mainly from the C=O stretching vibration of the amide group. Its frequency is highly sensitive to hydrogen bonding and the local conformation (φ, ψ dihedral angles). In D₂O, two sub-bands can be observed, corresponding to strongly and weakly hydrogen-bonded species. researchgate.net

Amide II (~1510-1580 cm⁻¹): This band results from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is prominent in IR spectra but often weak or absent in Raman spectra unless UV resonance conditions are used. nih.gov

Amide III (~1220-1300 cm⁻¹): This complex band involves C-N stretching, N-H bending, and other vibrations.

The formation of hydrogen bonds affects the vibrational frequencies of the amide groups. pitt.edu For instance, the C=O stretching frequency (Amide I) decreases upon hydrogen bond formation. By analyzing the positions and shapes of these amide bands, one can deduce information about the presence of different conformers and the nature of the intramolecular and intermolecular hydrogen bonding network within this compound.

Table 2: Typical Amide Band Frequencies in Vibrational Spectroscopy

| Amide Band | Approximate Frequency (cm⁻¹) | Vibrational Mode |

| Amide I | 1600-1700 | C=O stretch |

| Amide II | 1510-1580 | N-H bend + C-N stretch |

| Amide III | 1220-1300 | C-N stretch + N-H bend |

X-ray Crystallography for Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in the solid state. explorationpub.com By diffracting X-rays through a single crystal of the peptide, a detailed electron density map can be generated, from which the precise positions of all atoms can be determined. This provides unambiguous information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the peptide backbone and side chains. titech.ac.jp

For this compound, an X-ray crystal structure would provide a high-resolution snapshot of its preferred conformation in the crystalline state. This would include the precise geometry of any turns or folded structures, the details of the intramolecular hydrogen bonding network, and how the molecules pack together in the crystal lattice. researchgate.net While the conformation in the solid state may not be identical to that in solution, it provides a crucial, atomically precise reference point for interpreting data from other techniques like CD and NMR. explorationpub.com The presence of both L- and D-residues can lead to unique packing arrangements and intermolecular interactions within the crystal. researchgate.net

Elucidation of Intramolecular Interactions

The specific three-dimensional structure adopted by a peptide is stabilized by a complex network of intramolecular interactions. Understanding these interactions is key to comprehending the peptide's conformational preferences and stability.

Detailed Analysis of Backbone and Side-Chain Hydrogen Bonding Networks

Hydrogen bonds are fundamental to the structure and stability of peptides. rsc.org They occur between a hydrogen bond donor (like an N-H group) and a hydrogen bond acceptor (like a C=O group). In this compound, several types of hydrogen bonds can be formed:

Backbone-Backbone Hydrogen Bonds: These are crucial for the formation of regular secondary structures like helices and turns. For example, a β-turn involves a hydrogen bond between the C=O group of residue i and the N-H group of residue i+3. The presence of a Gly residue often facilitates the formation of such turns.

Backbone-Side-Chain Hydrogen Bonds: The side chain of histidine contains an imidazole ring which can act as both a hydrogen bond donor and acceptor. The side chain could form hydrogen bonds with the peptide backbone, helping to stabilize a particular conformation.

Techniques like NMR spectroscopy can provide direct evidence for hydrogen bonds through the measurement of temperature coefficients of amide proton chemical shifts and the observation of nuclear Overhauser effects (NOEs). slu.se Vibrational spectroscopy is also sensitive to hydrogen bonding, as it perturbs the vibrational frequencies of the involved groups. d-nb.info

Investigation of Non-Covalent Interactions (e.g., n→π interactions, cation-π interactions)*

Beyond classical hydrogen bonds, other non-covalent interactions contribute to peptide stability. rsc.org

n→π Interactions:* This is a weak, stabilizing interaction that occurs between the lone pair (n) of a carbonyl oxygen and the antibonding orbital (π) of a nearby carbonyl group. nih.gov These interactions can influence the conformational preferences of the peptide backbone and contribute to the stability of certain secondary structures. rsc.org The presence of proline is known to favor n→π interactions, but they can occur between other residues as well. rsc.org

Cation-π Interactions: This is a strong non-covalent interaction between a cation and the electron-rich face of an aromatic ring. caltech.edu The imidazole side chain of histidine can be protonated (cationic) at physiological pH, making it capable of engaging in a cation-π interaction with another aromatic system. In the case of this compound, an intramolecular cation-π interaction could potentially occur between the two histidine rings if the peptide folds in a way that brings them into close proximity. The strength of this interaction can be comparable to that of a salt bridge or a hydrogen bond. caltech.edu These interactions are known to play significant roles in protein structure and ligand binding. phmd.plnih.gov

Influence of D/L-Stereochemistry on Peptide Conformation and Stability

The stereochemistry of the amino acid residues has a profound impact on the conformational landscape and stability of a peptide. rsc.org While L-amino acids are the building blocks of natural proteins, the incorporation of D-amino acids can induce specific structural features and enhance stability. biopharmaspec.com

Introducing a D-amino acid into a sequence of L-amino acids can disrupt or alter regular secondary structures like α-helices. frontiersin.org However, the alternating L- and D-amino acid pattern in this compound can promote the formation of specific turn structures, such as β-turns. For example, a D-amino acid at position i+1 of a turn can favor the formation of a type II' β-turn. researchgate.net This can lead to a more compact and stable folded structure than would be accessible to the all-L- or all-D-peptide.

The presence of D-amino acids can also confer increased resistance to proteolytic degradation. biopharmaspec.com Proteases are enzymes that are stereospecific and typically recognize and cleave peptide bonds between L-amino acids. The inclusion of D-residues can therefore significantly increase the in vivo half-life of a peptide, a desirable property for therapeutic applications. The change in backbone stereochemistry can also influence membrane permeability and metabolic stability. rsc.org

Metal Ion Coordination Chemistry of Ac Dl His Gly Dl His Nhme

Ligand Properties of Histidine and Glycine (B1666218) Residues in Metal Binding

The coordination properties of Ac-DL-His-Gly-DL-His-NHMe are primarily dictated by the intrinsic affinities of its constituent amino acid residues for metal ions. Histidine, in particular, is a powerful metal-binding agent due to the versatile coordination capabilities of its imidazole (B134444) side chain. cnr.itwikipedia.org The imine nitrogen of the imidazole ring possesses a lone pair of electrons, making it a potent sigma-donor and enabling the formation of stable coordinate covalent bonds with transition metal ions. youtube.comjocpr.com The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia, contributing to its strong affinity for a variety of metal cations. wikipedia.org The aromatic nature of the imidazole ring can also play a role in stabilizing metal complexes. youtube.com In peptides, the imidazole side chain of histidine is a common and crucial binding site for metal ions. wikipedia.org

Characterization of Metal Binding Sites and Coordination Modes

The specific atoms in the this compound peptide that participate in metal binding and the resulting geometry of the complex are highly dependent on the identity of the metal ion and the solution conditions, such as pH.

The primary and most favorable binding sites for transition metal ions like copper(II), zinc(II), and nickel(II) are the imidazole nitrogen atoms of the two histidine residues. nih.govnih.gov These metal ions have a strong propensity to coordinate with nitrogen donor ligands. researchgate.net The formation of complexes involving one or more imidazole nitrogens is a common feature in the coordination chemistry of histidine-containing peptides. nih.govresearchgate.net For instance, with Cu(II), the initial coordination often involves the imidazole nitrogens, which can then facilitate the deprotonation and subsequent coordination of amide nitrogens at higher pH values. nih.gov The ability of histidine to form stable complexes is so pronounced that it is utilized in biochemical applications, such as using a string of histidine residues (a "His-tag") to purify proteins via immobilized metal affinity chromatography. youtube.com

Beyond the primary interaction with the imidazole rings, the amide nitrogens and carbonyl oxygens of the peptide backbone play a crucial role in the formation of stable chelate rings. core.ac.ukrsc.org Metal ions, particularly those like Cu(II) and Ni(II), can induce the deprotonation of the amide nitrogen, leading to the formation of a strong metal-nitrogen bond. rsc.orgru.nl This deprotonation is often facilitated by an "anchor" group, such as an imidazole nitrogen, which initially binds the metal ion. nih.gov The carbonyl oxygens can also participate in coordination, acting as Lewis-basic sites. researchgate.net The competition between coordination to the amide nitrogen (after deprotonation) and the carbonyl oxygen is a key factor in determining the final structure of the metal-peptide complex. rsc.orgru.nl

Stoichiometry and Thermodynamic Stability of Metal-Peptide Complexes

The interaction between this compound and metal ions can lead to the formation of complexes with various stoichiometries, most commonly 1:1 (metal:peptide) and 1:2. The stability of these complexes is quantified by their formation constants, which are influenced by factors such as the nature of the metal ion, the pH of the solution, and the specific coordination mode.

Systematic studies on similar multihistidine peptides have shown that the stability of the metal complexes is significantly dependent on the position of the histidine residues. nih.gov The presence of multiple histidine residues, as in this compound, can lead to the formation of highly stable complexes due to the chelate effect and the potential for macrochelate formation. researchgate.net For example, with Cu(II), the formation of complexes involving deprotonated amide nitrogens in addition to imidazole coordination leads to very high stability constants. nih.gov

| Metal Ion | Peptide Ligand | Stoichiometry (M:L) | log K | Coordination Mode |

|---|---|---|---|---|

| Cu(II) | Ac-HADHAH-NH2 | 1:1 | - | [NIm,N-,N-,NIm] |

| Cu(II) | Ac-HDHAHDH-NH2 | 1:1 | - | Three imidazole nitrogens |

| Ni(II) | Histidine | 1:2 | - | [Ni(κ3-histidinate)2]2- |

Spectroscopic Probes for Metal-Peptide Interactions (e.g., UV-Vis, CD, NMR, ESI-MS)

A variety of spectroscopic techniques are employed to elucidate the details of metal-peptide interactions, including the identification of binding sites, determination of coordination geometry, and quantification of binding affinities.

UV-Visible (UV-Vis) Spectroscopy: This technique is sensitive to changes in the electronic environment of the metal ion upon complexation. libretexts.org The d-d electronic transitions of transition metal ions like Cu(II) and Ni(II) are often in the visible region of the spectrum, and the position and intensity of these absorption bands can provide information about the coordination geometry of the metal center. researchgate.netresearchgate.net

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for probing the conformational changes in a peptide upon metal binding. proquest.comnih.gov The coordination of a metal ion can induce a more ordered structure in a flexible peptide, which is reflected in changes in the CD spectrum. nih.gov This technique can provide insights into the secondary structure of the metal-peptide complex. proquest.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure of metal-peptide complexes in solution. nih.gov By monitoring changes in the chemical shifts of the peptide's protons and carbons upon metal ion titration, the specific amino acid residues involved in binding can be identified. nih.gov For diamagnetic metal ions like Zn(II), standard NMR techniques can be used to determine the three-dimensional structure of the complex. researchgate.netntu.edu.sg For paramagnetic metal ions, their effect on the relaxation rates of nearby nuclei can be used to map the metal binding site. acs.org

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a highly sensitive technique used to determine the stoichiometry of metal-peptide complexes. nih.govcnr.it It allows for the direct observation of the mass-to-charge ratio of the complex, confirming the number of metal ions and peptide molecules in the non-covalent assembly. nih.gov However, it is important to note that the conditions within the mass spectrometer can sometimes alter the complex, and care must be taken in interpreting the results, particularly for quantitative studies of binding affinities. ibb.waw.placs.org

| Technique | Information Obtained | Applicability to this compound Complexes |

|---|---|---|

| UV-Vis Spectroscopy | Coordination geometry, electronic environment of the metal ion. | Useful for complexes with transition metals like Cu(II) and Ni(II). |

| Circular Dichroism (CD) | Conformational changes in the peptide upon metal binding. | Provides insight into the secondary structure of the complex in solution. |

| NMR Spectroscopy | Identification of metal binding sites, 3D structure of the complex. | Applicable for both diamagnetic (e.g., Zn(II)) and paramagnetic metal complexes. |

| ESI-Mass Spectrometry | Stoichiometry of the metal-peptide complex. | Highly sensitive for determining the composition of the complex. |

Theoretical Modeling of Metal Coordination Geometries and Electronic Structures

The primary binding sites for metal ions in these histidine-containing peptides are the imidazole and amino groups, especially in lower pH ranges. As the pH becomes physiological or higher, the deprotonated amide nitrogens also participate in coordinating with the metal ion. In the case of peptides with two histidine residues like Ac-L-His-Gly-L-His-NHMe, the two imidazole groups can coordinate to a metal ion in a macrochelation mode.

Computational models have been instrumental in determining the specific structures of the most relevant complex species in solution. These calculations provide detailed information on coordination geometries and electronic structures, which can then be validated by comparing calculated spectroscopic parameters with experimental data.

Copper(II) Coordination:

Studies on the interaction between Cu(II) and Ac-L-His-Gly-L-His-NHMe have revealed pH-dependent coordination behavior. At acidic pH, the peptide acts as a bidentate ligand, with the two histidine imidazole nitrogens forming a macrochelate with the copper ion. In the pH range of 4-8, tridentate coordination involving the peptide backbone is observed. DFT calculations have been employed to model the structures of these various Cu(II) complexes, and the calculated spectroscopic parameters have shown good agreement with experimental data from techniques like UV-vis, CD, and EPR spectroscopy.

The following table summarizes the key coordinating atoms of Ac-L-His-Gly-L-His-NHMe with Cu(II) at different pH ranges, as suggested by potentiometric studies and supported by theoretical models.

| pH Range | Dominant Coordination Mode | Coordinating Atoms |

| Acidic | Bidentate (Macrochelation) | Imidazole N, Imidazole N |

| 4 - 8 | Tridentate | Imidazole N, Amide N, Imidazole N |

Nickel(II) Coordination:

Similar to copper(II), the coordination of Ni(II) to Ac-L-His-Gly-L-His-NHMe is pH-dependent. At lower pH, the primary binding sites are the imidazole and amino groups. At physiological and higher pH, deprotonated amide nitrogens also become involved in the coordination. A combination of spectroscopic methods (UV-vis, CD, and MCD) and computational approaches (DFT and TD-DFT) has been used to determine the structures of the predominant Ni(II) complex species. The theoretical calculations have been crucial in interpreting the experimental data and providing a detailed picture of the coordination geometries and electronic structures.

The table below outlines the proposed coordination of Ac-L-His-Gly-L-His-NHMe with Ni(II) based on integrated experimental and theoretical investigations.

| pH Range | Coordination Involvement | Primary Binding Sites |

| Low pH | Imidazole and Amino Groups | Imidazole N, Amino N |

| Physiological to High pH | Deprotonated Amide Nitrogens | Imidazole N, Deprotonated Amide N, Amino N |

Self Assembly Behavior and Supramolecular Architectures of Ac Dl His Gly Dl His Nhme

Role of Sequence and Terminal Modifications in Driving Self-Assembly

The specific sequence of Ac-DL-His-Gly-DL-His-NHMe is critical in defining its self-assembly propensity.

Histidine (His): The imidazole (B134444) side chain of histidine is a key functional group. Its charge state is highly sensitive to pH, with a pKa around 6.0. This allows histidine-containing peptides to be highly responsive to environmental pH changes. nih.gov At pH values below its pKa, the imidazole ring is protonated and positively charged, leading to electrostatic repulsion that can inhibit assembly. As the pH increases above the pKa, the side chain becomes neutral, reducing repulsion and allowing other forces, like hydrogen bonding and hydrophobic interactions, to drive self-assembly. chinesechemsoc.orgnih.gov The presence of two histidine residues in the sequence amplifies this pH-responsive behavior.

Glycine (B1666218) (Gly): As the simplest amino acid with no side chain, glycine provides significant conformational flexibility to the peptide backbone. scirp.org This flexibility can be a double-edged sword; while it can facilitate the adoption of varied conformations necessary for assembly, it can also lead to less defined or more dynamic structures. In the context of this peptide, the central glycine residue acts as a flexible linker between the two histidine units.

DL-Chirality: The peptide contains a mixture of D- and L-amino acids. The use of racemic (DL) mixtures or heterochiral sequences can significantly impact self-assembly. While homochiral (all-L or all-D) peptides often form well-ordered structures like twisted β-sheets and helical fibers, the introduction of opposite chirality can disrupt the regular hydrogen bonding patterns required for such structures. acs.org This may lead to the formation of different nanostructures, such as nanotapes or nanotubes, through antiparallel β-sheet arrangements, or it could result in less ordered aggregates. acs.org

Terminal Modifications: The N-terminal acetylation (Ac-) and C-terminal N-methylamide (-NHMe) are crucial modifications. They neutralize the terminal charges (NH3+ and COO-) that would otherwise exist at neutral pH. This removal of charge reduces electrostatic repulsion between peptide molecules, thereby promoting aggregation. scirp.orgnih.gov These capping groups can also participate in hydrogen bonding, further stabilizing the assembled structures. researchgate.net

Formation of Hierarchical Structures and Nanomaterials

Peptide self-assembly is often a hierarchical process, where simple structures progressively organize into more complex architectures across multiple length scales. chinesechemsoc.orgpnas.org For this compound, this process would likely begin with the formation of primary structures, such as β-sheets, driven by intermolecular hydrogen bonds. scienceopen.com These initial assemblies, like tapes or protofilaments, can then associate laterally to form larger structures such as ribbons, fibrils, and eventually, networks of fibers that may form a hydrogel. mdpi.compnas.org The specific morphology of the resulting nanomaterials—be it nanofibers, nanotubes, or spherical nanoparticles—is a direct consequence of the molecular packing, which is influenced by the peptide's sequence and the surrounding environmental conditions. numberanalytics.comfrontiersin.org Nature provides numerous examples of how complex, functional materials arise from the hierarchical assembly of proteins, a principle that researchers aim to mimic with synthetic peptides. acs.org

Environmental Factors Influencing Self-Assembly (e.g., pH, ionic strength, solvent polarity)

The self-assembly of this compound is expected to be highly sensitive to its environment.

| Environmental Factor | Expected Influence on this compound Self-Assembly |

| pH | Due to the two histidine residues, pH is a primary trigger. nih.gov Lowering the pH below ~6 would protonate the imidazole rings, increasing electrostatic repulsion and likely causing disassembly of any existing structures. beilstein-journals.org Conversely, raising the pH would neutralize the histidines, promoting assembly. This pH-responsiveness is a key feature for creating "smart" materials that respond to specific biological environments, such as acidic tumor microenvironments. nih.gov |

| Ionic Strength | The concentration of salt in the solution can modulate electrostatic interactions. Increasing ionic strength can screen the repulsive charges between protonated histidine residues (at low pH), potentially enabling assembly even under conditions where it would otherwise be inhibited. scienceopen.com |

| Solvent Polarity | The solvent environment affects hydrophobic interactions. In aqueous solutions, the nonpolar parts of the peptide will tend to associate to minimize contact with water, a major driving force for assembly. Changing to a less polar solvent would weaken these hydrophobic interactions, potentially altering or preventing self-assembly. |

These environmental triggers provide a powerful means to control the state of the peptide, switching it between a disassembled (monomeric) state and an assembled (nanostructured) state. nih.gov

Spectroscopic and Microscopic Techniques for Characterizing Supramolecular Structures

A suite of analytical techniques is essential to characterize the self-assembled structures formed by peptides. rsc.orgresearchgate.net

Table of Characterization Techniques

| Technique | Information Provided |

|---|---|

| Circular Dichroism (CD) Spectroscopy | Used to determine the secondary structure of the peptide in solution. It can distinguish between random coil, α-helix, and β-sheet conformations, providing insight into the molecular arrangement within the assembly. numberanalytics.comnih.govacs.org |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Provides information on hydrogen bonding and secondary structure by analyzing the amide I band (around 1600-1700 cm⁻¹). Specific frequencies correspond to β-sheets (~1620-1640 cm⁻¹) or random coils (~1650 cm⁻¹). numberanalytics.comacs.orgmdpi.com |

| Fluorescence Spectroscopy | Often using probes like Thioflavin T (ThT), which specifically binds to β-sheet-rich structures and shows enhanced fluorescence, allowing for the detection and kinetic monitoring of amyloid-like fibril formation. acs.orgacs.org |

| Transmission Electron Microscopy (TEM) & Scanning Electron Microscopy (SEM) | These microscopy techniques are used to directly visualize the morphology of the resulting nanostructures. They provide information on the shape (e.g., fibers, spheres, tapes) and dimensions (length, width, diameter) of the assemblies. numberanalytics.comacs.org |

| Atomic Force Microscopy (AFM) | Provides high-resolution topographical images of the assembled structures on a surface, often under liquid conditions, yielding detailed structural parameters. osti.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can give detailed, atom-level information about the peptide's conformation, intermolecular contacts, and solvent accessibility within an assembly. mdpi.comacs.org |

These methods, often used in combination, provide a comprehensive picture of the self-assembly process from the molecular to the macroscopic level. researchgate.netijsra.net

Computational Simulations of Self-Assembly Pathways and Aggregation Kinetics

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating peptide self-assembly at a level of detail that is often inaccessible experimentally. chinesechemsoc.org Simulations can be used to:

Predict Conformational Preferences: Determine the likely secondary structures (e.g., β-turn, helix) that the this compound monomer might adopt. scirp.orgresearchgate.net

Simulate Aggregation: Model the initial stages of aggregation, showing how peptides come together to form dimers and small oligomers. Coarse-grained models, like the Martini force field, are often used to simulate the self-assembly of many peptides over longer timescales. acs.org

Elucidate Assembly Pathways: Reveal the step-by-step mechanism of how monomers form larger, hierarchical structures.

Analyze Driving Forces: Quantify the contributions of different noncovalent interactions (hydrophobic, electrostatic, etc.) to the stability of the final assembly.

Study Environmental Effects: Simulate how changes in pH or ionic strength affect the structure and stability of the assemblies, complementing experimental findings. nih.gov

For this compound, simulations could provide crucial insights into how the DL-chirality influences packing and how the protonation state of histidine dictates the pH-triggered assembly and disassembly kinetics. acs.org

Interactions of Ac Dl His Gly Dl His Nhme with Model Biological Components

Investigation of Peptide-Membrane Interactions (e.g., with dipalmitoylphosphatidylcholine lipid bilayers)

The interaction of peptides with cell membranes is a critical aspect of their biological function. Dipalmitoylphosphatidylcholine (DPPC) lipid bilayers are a commonly used model system to mimic the cell membrane. The study of how peptides like Ac-DL-His-Gly-DL-His-NHMe interact with these bilayers provides insight into their potential to associate with, insert into, or perturb cell membranes.

Histidine, due to its imidazole (B134444) side chain, has multiple possible protonation states, which complicates accurate modeling. nih.gov However, studies on individual amino acids show that histidine can spontaneously insert into a DPPC membrane, with a free energy minimum located below the lipid headgroups. researchgate.net The charged form of histidine tends to interact with the carbonyl groups of DPPC, while its neutral tautomers interact more with the phosphate groups. researchgate.net Glycine (B1666218), being the simplest amino acid, has been shown through both theoretical calculations and experimental data to engage in intermolecular interactions with the head groups of DPPC. researchgate.net

Based on these principles, theoretical simulations for the complete this compound peptide would likely investigate the free energy profiles of its insertion into a DPPC bilayer. Such simulations would calculate the potential of mean force (PMF) as the peptide moves from the aqueous phase into the hydrophobic core of the membrane. nih.govresearchgate.net It is expected that the two histidine residues would play a significant role in anchoring the peptide at the interface, interacting with the polar headgroups and the upper portion of the lipid tails. The glycine residue would provide flexibility to the peptide backbone, potentially allowing the histidine residues to adopt favorable orientations for interaction.

A hypothetical free energy profile might show a significant energy barrier for the full translocation of the peptide across the bilayer, with a favorable energy minimum at the interfacial region. The stability of the peptide at this interface would be governed by a balance of electrostatic interactions, hydrogen bonding, and the hydrophobic effect.

Table 1: Theoretical Simulation Parameters for Peptide-Membrane Interaction Studies

| Parameter | Description | Typical Value/Method |

|---|---|---|

| System Composition | Components of the simulation box. | 1 this compound peptide, 128 DPPC lipids, ~4000 water molecules. |

| Force Field | Mathematical model for atomic interactions. | GROMOS, CHARMM, or AMBER for peptide and lipids; SPC or TIP3P for water. |

| Simulation Method | Algorithm to calculate particle trajectories. | Molecular Dynamics (MD) with umbrella sampling to calculate PMF. |

| Reaction Coordinate | The path along which the free energy is calculated. | The distance between the center of mass of the peptide and the center of the bilayer. |

| Temperature & Pressure | Environmental conditions of the simulation. | 323 K (above DPPC phase transition), 1 bar, semi-isotropic pressure coupling. |

Experimental techniques can be employed to validate and complement theoretical findings. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) can provide information on the intermolecular interactions between the peptide and the lipid headgroups. researchgate.net For this compound, FTIR studies would likely reveal hydrogen bonding between the peptide's amide and histidine groups and the phosphate and carbonyl groups of the DPPC molecules.

Differential Scanning Calorimetry (DSC) is another powerful technique to assess how the peptide affects the physical properties of the lipid bilayer. By measuring the heat changes during the phase transition of the DPPC vesicles, one can determine if the peptide stabilizes or destabilizes the membrane structure. The presence of an interacting peptide typically broadens and may shift the main phase transition temperature (Tm) of the lipid bilayer.

Table 2: Hypothetical Experimental Data on Membrane Perturbation by this compound

| Technique | Observed Effect | Interpretation |

|---|---|---|

| FTIR Spectroscopy | Shift in the vibrational frequencies of DPPC's phosphate and carbonyl groups upon addition of the peptide. | Indicates direct interaction and hydrogen bonding between the peptide and the lipid headgroups. |

| Differential Scanning Calorimetry (DSC) | Broadening of the main phase transition peak of DPPC and a slight decrease in the transition temperature (Tm). | Suggests the peptide inserts into the interfacial region of the bilayer, disrupting the packing of the lipid molecules. |

| Fluorescence Spectroscopy | Quenching of a fluorescent probe located in the hydrophobic core of the bilayer. | Indicates the peptide does not deeply penetrate the hydrophobic core of the membrane. |

Modulating Intermolecular Interactions for Research Applications

The unique chemical properties of certain amino acid side chains can be exploited for various research applications. The imidazole ring of histidine, present twice in the this compound sequence, is particularly versatile.

Histidine-containing peptides are valuable tools in the study of protein-protein interactions through oxidative cross-linking. researchgate.netdigitellinc.comnih.gov This methodology allows for the covalent linking of proteins that are in close proximity, which can then be identified using techniques like mass spectrometry. nih.govescholarship.org

The mechanism often involves the oxidation of a histidine residue, which can be initiated by photosensitizers or metal catalysts. researchgate.netacs.org The oxidized histidine becomes a reactive intermediate that can form a covalent bond with a nearby nucleophilic amino acid residue, such as an intact histidine, lysine, or cysteine, on an interacting protein. researchgate.netnih.gov This results in a stable cross-link between the two proteins.

Peptides like this compound could be used as reagents in such studies. For instance, it could be conjugated to a "bait" protein. Upon interaction with a "prey" protein, an oxidizing agent can be introduced to initiate the cross-linking reaction between the histidine residues on the peptide and accessible residues on the prey protein. The resulting cross-linked complex can then be isolated and analyzed to identify the interacting partner.

A similar approach utilizes peptides with a Gly-Gly-His (GGH) motif, which can chelate metal ions like Ni(II). nih.gov In the presence of an oxidant, the Ni(II)-GGH complex can mediate the cross-linking of proteins, often targeting tyrosine residues to form dityrosine cross-links. nih.gov Given its His-Gly-His sequence, this compound could potentially be adapted for similar metal-catalyzed cross-linking strategies.

Table 3: Components of a Peptide-Mediated Oxidative Cross-Linking Experiment

| Component | Role | Example |

|---|---|---|

| Bait Protein | The protein of interest whose interaction partners are to be identified. | A specific enzyme or receptor. |

| Histidine-Containing Peptide | The cross-linking mediator, conjugated to the bait protein. | This compound. |

| Prey Protein | The unknown interacting partner of the bait protein. | Proteins from a cell lysate. |

| Oxidizing Agent | Initiates the cross-linking reaction. | Photosensitizer (e.g., Rose Bengal) with light, or a chemical oxidant. |

| Analysis Method | Identifies the cross-linked proteins. | SDS-PAGE, Western Blotting, and Mass Spectrometry. |

Catalytic and Biomimetic Functions of Ac Dl His Gly Dl His Nhme Analogues

Design Principles for Histidine-Containing Peptide Catalysts

The design of effective peptide catalysts built around a histidine framework is guided by several key principles that aim to replicate the efficiency and specificity of natural enzymes. These principles leverage the peptide structure to precisely control the chemical environment of the catalytic residues.

The Central Role of the Imidazole (B134444) Group: The imidazole side chain of histidine is the primary functional unit. Its ability to act as a proton donor/acceptor (general acid/base catalysis), a nucleophile (nucleophilic catalysis), and a potent metal-coordinating ligand makes it exceptionally versatile. The pKa of the imidazole ring (approx. 6.0-6.5) allows it to operate effectively under neutral or near-neutral conditions.

The Peptide Scaffold: The peptide backbone serves as a three-dimensional scaffold to position one or more histidine residues in a specific spatial orientation. Short sequences like His-Gly-His are designed to promote secondary structures, such as β-turns. The glycine (B1666218) residue, with its minimal side chain, provides conformational flexibility, facilitating a turn that can bring the two terminal histidine residues into close proximity, enabling them to act cooperatively.

Control of Stereochemistry: The use of D- and L-amino acids is a critical design tool. While a sequence like Ac-L-His-Gly-L-His-NHMe is predisposed to form a stable type II β-turn, the introduction of D-amino acids, as in Ac-DL-His-Gly-DL-His-NHMe, alters this conformational preference. This change can lead to novel spatial arrangements of the imidazole groups, potentially creating unique catalytic pockets or enhancing stability against proteolytic degradation. The specific DL-DL configuration forces a different backbone torsion, which directly influences the distance and relative orientation of the two catalytic side chains.

Terminal Capping: The N-terminal acetylation (Ac-) and C-terminal N-methylamidation (-NHMe) are crucial modifications. They neutralize the terminal charges (NH₃⁺ and COO⁻) that would otherwise exist at neutral pH. This capping prevents unwanted electrostatic interactions and focuses the catalytic activity solely on the imidazole side chains, effectively mimicking a peptide segment embedded within a larger protein structure.

Mimicry of Metallopeptide Enzyme Active Sites (e.g., Carbonic Anhydrase, Superoxide (B77818) Dismutase)

The di-histidine motif is particularly well-suited for mimicking the active sites of metalloenzymes where histidine residues coordinate a catalytic metal ion. This compound and its analogues serve as minimalist models for these complex systems.

Carbonic Anhydrase (CA) Mimicry: Natural carbonic anhydrases feature a Zn²⁺ ion coordinated by three histidine residues and a water molecule. The enzyme catalyzes the reversible hydration of CO₂. Peptide models like the Zn²⁺ complex of Ac-His-Gly-His-NHMe replicate the core of this active site. The two imidazole groups of the peptide bind the Zn²⁺ ion, leaving coordination sites available for water molecules. The Lewis acidic Zn²⁺ polarizes the bound water, lowering its pKa from ~15.7 to ~7-8, facilitating its deprotonation to a potent nucleophilic hydroxide (B78521) ion (OH⁻). This metal-activated hydroxide then attacks the CO₂ substrate, mimicking the enzymatic mechanism.

Superoxide Dismutase (SOD) Mimicry: Copper-zinc superoxide dismutase (Cu,Zn-SOD) is an essential antioxidant enzyme that catalyzes the disproportionation of the superoxide radical (O₂⁻•) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The catalysis occurs at a copper center coordinated by four histidine residues. Peptide complexes, such as the Cu²⁺ complex of Ac-His-Gly-His-NHMe, can effectively mimic this function. The peptide-Cu²⁺ complex engages in a redox cycle:

Reduction: [Peptide-Cu²⁺] + O₂⁻• → [Peptide-Cu⁺] + O₂

Oxidation: [Peptide-Cu⁺] + O₂⁻• + 2H⁺ → [Peptide-Cu²⁺] + H₂O₂

The peptide scaffold stabilizes both the Cu²⁺ and Cu⁺ oxidation states and provides an environment for the catalytic cycle to proceed efficiently.

| Feature | Native Carbonic Anhydrase | Native Cu,Zn-Superoxide Dismutase | His-Gly-His Peptide Mimic |

|---|---|---|---|

| Metal Ion | Zn²⁺ | Cu²⁺ (catalytic), Zn²⁺ (structural) | Zn²⁺, Co²⁺, Cu²⁺ (variable) |

| Coordinating Ligands | 3 Histidine residues, 1 H₂O/OH⁻ | 4 Histidine residues (for Cu²⁺) | 2 Histidine residues, solvent molecules |

| Catalytic Function | CO₂ hydration | Superoxide disproportionation | CO₂ hydration (with Zn²⁺), Esterolysis, Superoxide disproportionation (with Cu²⁺) |

| Key Mechanistic Step | Metal-activated H₂O attack on CO₂ | Redox cycling of Cu²⁺/Cu⁺ | Mimics native mechanisms on a simplified scaffold |

Catalytic Mechanisms in Model Reactions

Beyond metalloenzyme mimicry, histidine-containing peptides are potent catalysts for organic reactions, most notably the hydrolysis of activated esters like p-nitrophenyl acetate (B1210297) (pNPA). The di-histidine motif in analogues of this compound allows for sophisticated, cooperative catalytic mechanisms.

Nucleophilic Catalysis: One imidazole group acts as a direct nucleophile, attacking the electrophilic carbonyl carbon of the pNPA ester. This forms a transient acyl-imidazole intermediate and releases the p-nitrophenolate anion. This intermediate is subsequently hydrolyzed by a water molecule, regenerating the catalyst.

General Base Catalysis: An imidazole group acts as a general base, abstracting a proton from a nearby water molecule. This generates a hydroxide ion, which is a much stronger nucleophile than water and rapidly attacks the ester.

Bifunctional (Cooperative) Catalysis: This is the most significant advantage of the di-histidine motif. The two imidazole rings, held in close proximity by the peptide backbone, work in concert. For example, one histidine can act as a nucleophile to attack the ester, while the second histidine acts as a general base to activate the hydrolytic water molecule that breaks down the acyl-imidazole intermediate. Alternatively, one histidine can act as a general base to activate water, while the second stabilizes the negatively charged tetrahedral intermediate through hydrogen bonding. This cooperative action significantly accelerates the reaction rate compared to a single histidine residue.

| Catalyst | Description | Relative Rate Constant (k_rel) |

|---|---|---|

| Uncatalyzed | Spontaneous hydrolysis in buffer | 1 |

| N-acetyl-L-histidine | Monomeric histidine model | ~10 - 50 |

| Ac-L-His-Gly-L-His-NHMe | Cooperative di-histidine peptide | ~500 - 2000 |

Note: Relative rates are illustrative and depend heavily on specific reaction conditions (pH, buffer, temperature).

Structure-Activity Relationships in Peptide-Based Catalysis

The catalytic efficiency of peptides like this compound is exquisitely sensitive to their primary and secondary structure. Systematic modifications allow for the detailed study of structure-activity relationships (SAR).

Influence of the Spacer Residue: The identity of the amino acid between the two histidines is critical. Glycine is often used due to its flexibility, which allows the peptide to adopt a catalytically competent β-turn conformation. Replacing glycine with a more rigid residue like proline or a bulkier residue like valine can disrupt this conformation, increasing the distance or altering the relative orientation of the imidazoles, which typically leads to a significant decrease in catalytic activity.

Impact of Stereochemistry: As previously noted, stereochemistry is a powerful determinant of activity. The catalytic rate of pNPA hydrolysis by Ac-His-Gly-His-NHMe is highly dependent on the stereoisomeric form. The L-L isomer, which readily forms a β-turn, is often a highly efficient catalyst. Diastereomers like the L-D or D-L forms adopt different turn structures, which can either enhance or diminish catalysis depending on the resulting orientation of the imidazole groups. The DL-DL isomer, as in the title compound, would present a unique, non-turn conformation whose catalytic competence depends on whether the resulting spatial arrangement favors bifunctional catalysis.

Role of the Metal Ion: In metallo-catalysis, the choice of the metal ion is paramount. For mimicking CA, the catalytic activity for CO₂ hydration generally follows the order of Lewis acidity: Zn²⁺ > Co²⁺ > Ni²⁺. For SOD mimicry, Cu²⁺ is uniquely effective due to its favorable redox potential for cycling between the +1 and +2 oxidation states.

| Peptide Analogue | Key Structural Change | Anticipated Effect on Catalytic Activity (e.g., Esterolysis) |

|---|---|---|

| Ac-L-His-Gly-L-His-NHMe | Baseline (L-L isomer) | High activity, favored β-turn conformation allows for cooperative catalysis. |

| Ac-L-His-Ala-L-His-NHMe | Spacer changed (Gly → Ala) | Reduced activity due to steric hindrance from the alanine (B10760859) methyl group, disfavoring the ideal turn. |

| Ac-L-His-Gly-L-Ala-NHMe | Catalytic residue replaced (His → Ala) | Drastically reduced activity, approaching that of a monomeric histidine catalyst. |

| Ac-D-His-Gly-L-His-NHMe | Stereochemistry changed (L-L → D-L) | Altered activity; the different turn type changes the distance/orientation of the imidazoles. |

| [Cu(Ac-L-His-Gly-L-His-NHMe)]²⁺ | Addition of a metal cofactor | Confers new catalytic function (e.g., SOD activity) or modifies existing hydrolytic activity. |

Advanced Research Perspectives and Emerging Directions

Integration of Multi-Scale Computational Approaches for Enhanced Predictive Modeling

The dynamic nature of peptides like Ac-DL-His-Gly-DL-His-NHMe, which can adopt a multitude of conformations in solution, presents a significant challenge to traditional experimental characterization. To overcome this, researchers are increasingly turning to multi-scale computational modeling to predict and understand the behavior of these complex biomolecules. unitn.itnih.gov These computational models are essential for bridging the gap between isolated in vitro experiments and the behavior of these molecules in more complex, in vivo-like environments. nih.gov

Multi-scale modeling allows for the investigation of phenomena across different time and length scales. unitn.it For a peptide like this compound, this could involve:

Quantum Mechanics (QM): At the most fundamental level, QM calculations can be used to study the electronic structure of the peptide, providing insights into its reactivity and the nature of non-covalent interactions that govern its folding and binding.

Molecular Dynamics (MD) Simulations: All-atom MD simulations can track the movement of every atom in the peptide and surrounding solvent over time, offering a detailed picture of its conformational landscape and dynamic behavior. mdpi.com This is crucial for understanding how the peptide interacts with other molecules, such as metal ions or biological receptors.

Coarse-Grained (CG) Modeling: To study larger systems and longer timescales, such as the self-assembly of multiple peptide molecules, coarse-grained models that group atoms into larger "beads" can be employed. mdpi.comfigshare.com This approach reduces computational cost while still capturing the essential physics of the system. figshare.com

The integration of these different modeling techniques, often in combination with machine learning algorithms, provides a powerful toolkit for designing peptides with specific properties and for interpreting experimental data. nih.gov For this compound, these models could be used to predict its binding affinity for different metal ions, its tendency to aggregate, and its potential to adopt specific secondary structures.

Table 1: Multi-Scale Computational Approaches for Peptide Modeling

| Modeling Technique | Scale | Information Gained | Application to this compound |

| Quantum Mechanics (QM) | Electronic | Electronic structure, reactivity, interaction energies | Understanding the coordination chemistry of histidine residues with metal ions. |

| Molecular Dynamics (MD) | Atomic | Conformational dynamics, solvent effects, binding free energies | Predicting the 3D structure and flexibility of the peptide in solution. |

| Coarse-Grained (CG) | Molecular | Self-assembly, large-scale conformational changes | Simulating the formation of peptide-based nanomaterials. |

Development of Novel Characterization Techniques for Dynamic Peptide Systems

Experimental characterization of dynamic peptides like this compound requires techniques that can capture their conformational flexibility and transient interactions. researchgate.net While traditional methods provide valuable information, there is a continuous drive to develop and refine techniques to better understand these complex systems.

Advanced analytical techniques are crucial for developing peptide-based products with the desired stability and performance characteristics. nih.gov Some of the key techniques and their recent advancements include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of peptides in solution. resolvemass.ca Advanced NMR techniques, such as relaxation dispersion and paramagnetic relaxation enhancement, can provide insights into the dynamic processes that occur on a wide range of timescales.

Mass Spectrometry (MS): High-resolution mass spectrometry is the gold standard for determining the molecular weight of a peptide and identifying any post-translational modifications. resolvemass.caijsra.net Techniques like ion mobility-mass spectrometry can provide information about the shape and conformation of peptide ions in the gas phase.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of peptides (e.g., α-helix, β-sheet). resolvemass.ca Time-resolved CD can be used to monitor changes in secondary structure during folding or binding events.

Advanced Spectroscopic and Microscopic Techniques: The self-assembly of peptides into nanostructures can be monitored using a combination of spectroscopic, microscopic, and scattering methods. nih.gov Techniques like atomic force microscopy (AFM) and transmission electron microscopy (TEM) can visualize the morphology of these structures. nih.gov

The combination of these techniques provides a comprehensive picture of the structure and dynamics of this compound, from the atomic level to the macroscopic properties of self-assembled materials.

Engineering of this compound-based Functional Materials for Advanced Applications

The unique properties of this compound, particularly the presence of two histidine residues, make it an attractive building block for the engineering of novel functional materials. The imidazole (B134444) side chain of histidine can act as a versatile ligand for a wide range of metal ions, allowing for the creation of metal-coordinated polymers and hydrogels with tunable mechanical properties. nih.gov

The ability of histidine to coordinate with metal ions like zinc(II), nickel(II), and copper(II) can be exploited to create self-healing materials. nih.gov The reversible nature of the metal-ligand bond allows the material to repair itself after damage. nih.gov Researchers have drawn inspiration from natural systems, such as the zinc and histidine-rich jaws of the bristle worm, to design synthetic materials with similar properties. udel.edu

By controlling the self-assembly of this compound, it is possible to create a variety of nanostructures, such as nanofibers, nanotubes, and nanomicelles. nih.gov The formation of these structures can be controlled by environmental factors such as pH, temperature, and ionic strength. nih.gov These peptide-based nanomaterials have potential applications in drug delivery, tissue engineering, and biocatalysis. nih.gov

Table 2: Potential Functional Materials Based on this compound

| Material Type | Key Feature | Potential Application |

| Metal-Coordinated Hydrogels | Self-healing, tunable mechanical properties | Tissue engineering scaffolds, soft robotics |

| Peptide Nanofibers | High aspect ratio, biocompatibility | Drug delivery vehicles, biosensors |

| Stimuli-Responsive Materials | Response to pH, temperature, or ions | Smart materials, controlled release systems |

Bio-inspired Applications in Materials Science and Chemical Sensing

Nature provides a rich source of inspiration for the design of new materials and technologies. mdpi.comnist.gov The unique properties of peptides like this compound, with their ability to self-assemble and interact with other molecules in a highly specific manner, make them ideal candidates for bio-inspired applications.

The histidine residues in this compound are particularly interesting for the development of chemical sensors. The imidazole side chain can bind to a variety of metal ions, and this binding event can be coupled to a change in a measurable signal, such as fluorescence or an electrical current. This could be used to develop highly sensitive and selective sensors for the detection of heavy metals in the environment or for monitoring metal ion concentrations in biological systems.

Furthermore, the self-assembly of this compound into ordered nanostructures can be used to create templates for the synthesis of inorganic materials with controlled morphologies. This "biomineralization" approach can be used to create novel materials with unique optical, electronic, or catalytic properties.

The study of naturally occurring histidine-containing peptides, such as those found in the active sites of enzymes, can provide valuable insights into the design of new catalysts and functional materials. researchgate.net By mimicking the structure and function of these natural systems, it is possible to create synthetic peptides with enhanced catalytic activity or novel binding properties.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Ac-DL-His-Gly-DL-His-NHMe, and how can purity be optimized?

Answer: